4-[(4Z)-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1,3-oxazol-2-yl]phenyl acetate
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Overview
Description
4-[(4Z)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL ACETATE is a complex organic compound that features a thiophene ring, an oxazole ring, and a phenyl acetate group
Preparation Methods
The synthesis of 4-[(4Z)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL ACETATE typically involves the condensation of thiophene derivatives with oxazole derivatives under specific reaction conditions. Common synthetic routes include:
Chemical Reactions Analysis
4-[(4Z)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL ACETATE undergoes various chemical reactions, including:
Scientific Research Applications
4-[(4Z)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiophene and oxazole rings.
Materials Science: The compound is explored for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is studied for its potential neuroprotective and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-[(4Z)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL ACETATE involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan biosynthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neuroprotective Effects: The compound modulates neurotransmitter release and reduces oxidative stress in neuronal cells.
Comparison with Similar Compounds
4-[(4Z)-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL ACETATE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and local anesthetics, respectively.
Oxazole Derivatives: Compounds like oxaprozin and febuxostat, which contain oxazole rings, are used as anti-inflammatory and gout treatment agents, respectively.
Properties
Molecular Formula |
C16H11NO4S |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
[4-[(4Z)-5-oxo-4-(thiophen-2-ylmethylidene)-1,3-oxazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C16H11NO4S/c1-10(18)20-12-6-4-11(5-7-12)15-17-14(16(19)21-15)9-13-3-2-8-22-13/h2-9H,1H3/b14-9- |
InChI Key |
APKHWPUKZBXMGT-ZROIWOOFSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CS3)/C(=O)O2 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2 |
Origin of Product |
United States |
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